molecular formula C20H13N7O3 B2494392 2-((2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1396760-14-7

2-((2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B2494392
CAS RN: 1396760-14-7
M. Wt: 399.37
InChI Key: OVJLKBDABARHCD-UHFFFAOYSA-N
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Description

2-((2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C20H13N7O3 and its molecular weight is 399.37. The purity is usually 95%.
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Scientific Research Applications

Catalytic Photoredox C–H Arylation

The compound has been investigated for its potential in catalytic photoredox C–H arylation reactions. Researchers have explored its ability to functionalize C–H bonds in organic molecules using visible light and transition metal catalysts. These reactions are valuable for constructing complex organic frameworks and synthesizing biologically active compounds .

Synthesis of Biologically Active Derivatives

The compound serves as a precursor for the synthesis of biologically active derivatives. Specifically, it has been used to generate 4H-pyrido[1,2-a]pyrimidin-4-one derivatives. These derivatives exhibit diverse biological activities and may find applications in drug discovery and development .

Cyclization Reactions

Researchers have established a straightforward protocol for cyclizing various 2-aminopyridines with β-oxo esters or alkynoates to produce different 4H-pyrido[1,2-a]pyrimidin-4-ones. The use of ethylene glycol facilitates this condensation process, providing a practical synthetic route to these heterocyclic motifs .

Agrochemical Applications

The compound and its derivatives have shown promise in agrochemical applications. Their bioactivity and multipurpose nature make them attractive candidates for developing novel pesticides, herbicides, or plant growth regulators .

Metal-Free Chalcogenation

An efficient metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised. This reaction allows for the synthesis of diverse 3-ArS/ArSe derivatives in high yields. The mild reaction conditions and scalability of this process enhance its practical utility .

Material Science and Organic Synthesis

Given its unique structure and reactivity, the compound may find applications in material science, including the design of functional materials or molecular scaffolds. Additionally, it can serve as a building block in organic synthesis for constructing more complex molecules .

properties

IUPAC Name

2-[[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]methyl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N7O3/c28-17-5-4-13(20-24-19(25-30-20)15-10-21-6-7-22-15)11-26(17)12-14-9-18(29)27-8-2-1-3-16(27)23-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJLKBDABARHCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CC(=O)N2C=C1)CN3C=C(C=CC3=O)C4=NC(=NO4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one

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